molecular formula C18H17N3O2 B2688785 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-naphthamide CAS No. 1105233-59-7

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-naphthamide

Cat. No.: B2688785
CAS No.: 1105233-59-7
M. Wt: 307.353
InChI Key: SCYXRSVXSACOOM-UHFFFAOYSA-N
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Description

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-naphthamide is a complex organic compound that features a pyridazinone ring linked to a naphthamide moiety via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-naphthamide typically involves the following steps:

    Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Linking the Propyl Chain: The propyl chain can be introduced via alkylation reactions, where the pyridazinone intermediate is treated with a suitable alkyl halide in the presence of a base.

    Formation of the Naphthamide Moiety: The final step involves the coupling of the propyl-substituted pyridazinone with 1-naphthoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the naphthamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further characterized using techniques like NMR, IR, and mass spectrometry.

Scientific Research Applications

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-naphthamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound’s interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic uses.

    Industrial Applications: It can serve as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-benzamide
  • N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-anthramide

Uniqueness

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-naphthamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(6-oxopyridazin-1-yl)propyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-17-10-4-12-20-21(17)13-5-11-19-18(23)16-9-3-7-14-6-1-2-8-15(14)16/h1-4,6-10,12H,5,11,13H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYXRSVXSACOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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